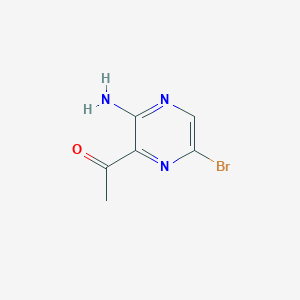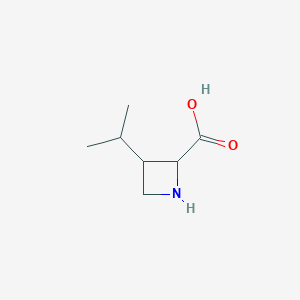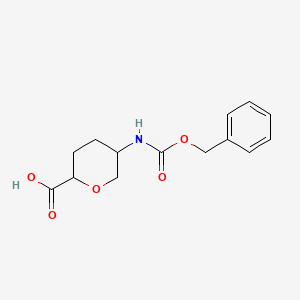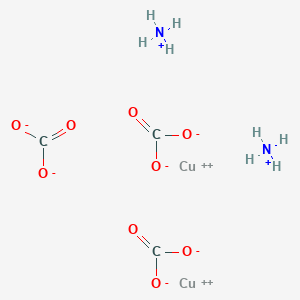
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a bromine atom, and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by a condensation reaction with ethanone. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Organolithium reagents or Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated products.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials,
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
1-(3-amino-6-bromopyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9) |
Clave InChI |
FKRBHDCPAASGIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CN=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)


![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)


![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)

![4,5-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12840400.png)


